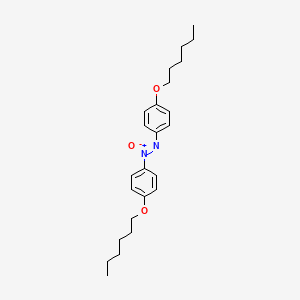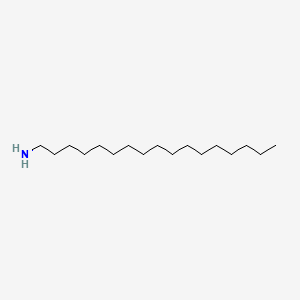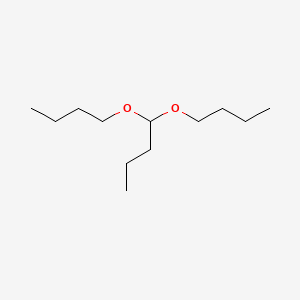
3-(2-Aminooxyphenyl)propansäure, α-(Aminooxy)-, (S)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fortgeschrittene Oxidationsprodukte von Proteinen (AOPP) sind neuartige Biomarker für oxidativen Schaden an Proteinen und eine neue Klasse von Entzündungsmediatoren. Diese Verbindungen entstehen bei oxidativem Stress durch die Reaktion von chlorierten Oxidationsmitteln, wie z. B. Chloraminen und Hypochlorsäure, mit Plasmaproteinen . Fortgeschrittene Oxidationsprodukte von Proteinen können oxidativen Stress und Entzündungen fördern und sind an vielen pathophysiologischen Krankheitsprozessen beteiligt .
Wissenschaftliche Forschungsanwendungen
Fortgeschrittene Oxidationsprodukte von Proteinen haben eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Als Biomarker zur Untersuchung von oxidativem Stress und Proteinschäden verwendet.
Medizin: Untersucht wegen ihrer Beteiligung an Krankheiten wie Atherosklerose, Diabetes und metabolischem Syndrom
Industrie: In Bioassays eingesetzt, um den oxidativen Stresspegel in biologischen Proben zu messen.
Wirkmechanismus
Fortgeschrittene Oxidationsprodukte von Proteinen entfalten ihre Wirkung über verschiedene Mechanismen:
Förderung von oxidativem Stress: Sie fördern oxidativen Stress, indem sie die Produktion von reaktiven Sauerstoffspezies erhöhen.
Induktion von Entzündungen: Fortgeschrittene Oxidationsprodukte von Proteinen lösen oxidative Burst in Neutrophilen, Monozyten und phagozytischen Zellen aus, was zu einer erhöhten Zytokinsekretion und Endothelzellschädigung führt.
Molekulare Zielstrukturen: Sie interagieren mit Rezeptoren wie dem Rezeptor für fortgeschrittene Glykationsendprodukte und CD36 und aktivieren Signalmoleküle wie Proteinkinase C, NADPH-Oxidase und den Nuclear Factor kB.
Vorbereitungsmethoden
Fortgeschrittene Oxidationsprodukte von Proteinen werden typischerweise durch die Reaktion von Plasmaproteinen mit chlorierten Oxidationsmitteln synthetisiert. So können beispielsweise humane Serumalbumine, die mit Hypochlorsäure behandelt werden, fortgeschrittene Oxidationsprodukte von Proteinen erzeugen . Die Reaktionsbedingungen umfassen oft die Verwendung von Chloraminstandards und einen Assay-Reaktionsinitiator, der einen Farbentwicklungsprozess startet
Analyse Chemischer Reaktionen
Fortgeschrittene Oxidationsprodukte von Proteinen unterliegen verschiedenen chemischen Reaktionen, die hauptsächlich oxidative Modifikationen betreffen. Zu diesen Reaktionen gehören:
Reaktion mit reaktiven Sauerstoffspezies: Fortgeschrittene Oxidationsprodukte von Proteinen können oxidative Reaktionen in Neutrophilen und Monozyten auslösen, was ihre Rolle als Mediatoren der Entzündung zeigt.
Zu den gängigen Reagenzien, die bei diesen Reaktionen verwendet werden, gehören Hypochlorsäure, Chloramine und andere chlorierte Oxidationsmittel. Die Hauptprodukte, die aus diesen Reaktionen entstehen, sind dityrosinhaltige und vernetzte Proteinprodukte .
Wirkmechanismus
Advanced oxidation protein products exert their effects through several mechanisms:
Oxidative Stress Promotion: They promote oxidative stress by increasing the production of reactive oxygen species.
Inflammation Induction: Advanced oxidation protein products trigger oxidative bursts in neutrophils, monocytes, and phagocytic cells, leading to increased cytokine secretion and endothelial cell injury.
Vergleich Mit ähnlichen Verbindungen
Fortgeschrittene Oxidationsprodukte von Proteinen sind strukturell ähnlich zu fortgeschrittenen Glykationsendprodukten, einer anderen Klasse von Verbindungen, die durch oxidative Modifikationen entstehen . Beide Klassen von Verbindungen wirken als Entzündungsmediatoren und fördern oxidativen Stress. Fortgeschrittene Oxidationsprodukte von Proteinen sind einzigartig in ihrer Bildung durch die Reaktion von chlorierten Oxidationsmitteln mit Plasmaproteinen .
Zu ähnlichen Verbindungen gehören:
Fortgeschrittene Glykationsendprodukte: Entstehen durch nicht-enzymatische Glykation von Proteinen und Lipiden.
Proteinkarbonyle: Entstehen durch die Oxidation von Proteinseitenketten.
Nitrotyrosin: Entstehen durch die Nitrierung von Tyrosinresten in Proteinen.
Fortgeschrittene Oxidationsprodukte von Proteinen sind einzigartig in ihrer Fähigkeit, oxidativen Stress und Entzündungen durch spezifische Interaktionen mit zellulären Rezeptoren und Signalwegen zu fördern .
Eigenschaften
IUPAC Name |
3-(2-aminooxyphenyl)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c10-13-8-4-2-1-3-7(8)5-6-9(11)12/h1-4H,5-6,10H2,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGVPQHIRIGIDLE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCC(=O)O)ON |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80962839 |
Source


|
| Record name | 3-[2-(Aminooxy)phenyl]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80962839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42990-62-5 |
Source


|
| Record name | alpha-Aminooxy-beta-phenylpropionic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042990625 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-[2-(Aminooxy)phenyl]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80962839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














